molecular formula C18H20FN3O3 B2922158 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzamide CAS No. 2034278-98-1

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzamide

Cat. No. B2922158
CAS RN: 2034278-98-1
M. Wt: 345.374
InChI Key: IOABYYMPXIRZFA-KOMQPUFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research. It is a novel small molecule inhibitor that has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzamide involves the inhibition of specific enzymes and pathways. The compound has been found to inhibit the activity of PARP1, a DNA repair enzyme, which leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells. It has also been found to inhibit the activity of various kinases and transcription factors that are involved in the progression of inflammatory and infectious diseases.
Biochemical and Physiological Effects:
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzamide has been found to have several biochemical and physiological effects. The compound has been found to induce DNA damage and cell death in cancer cells. It has also been found to reduce inflammation and inhibit the growth of infectious agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzamide is its specificity towards specific enzymes and pathways. This makes it an ideal compound for studying the role of these enzymes and pathways in various diseases. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.

Future Directions

There are several future directions for the research on N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzamide. One direction is to explore its potential as a combination therapy with other drugs. Another direction is to investigate its efficacy in other diseases, such as neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method and improve the solubility and stability of the compound.

Synthesis Methods

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzamide is synthesized using a multi-step process. The first step involves the synthesis of the 5-fluoropyrimidine intermediate, which is then coupled with the cyclohexylamine to form the desired compound. The final step involves the introduction of the methoxy group to the benzamide ring.

Scientific Research Applications

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. The compound has been found to inhibit the activity of various enzymes and pathways that are involved in the progression of these diseases.

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-24-15-6-2-12(3-7-15)17(23)22-14-4-8-16(9-5-14)25-18-20-10-13(19)11-21-18/h2-3,6-7,10-11,14,16H,4-5,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOABYYMPXIRZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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